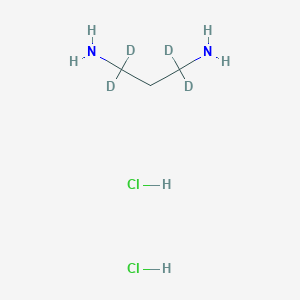
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride
描述
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is a deuterated derivative of propane-1,3-diamine Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 1 and 3 in the propane chain
作用机制
Target of Action
Diamines, including 1,3-propanediamine, are known to interact with various biological targets due to their polar nature and ability to form hydrogen bonds .
Mode of Action
Diamines are generally known for their nucleophilic properties, which allow them to react with a variety of electrophilic compounds . They can form salts with organic and inorganic acids, generate higher amines with alkylating agents, undergo acylation reactions with organic acids, acyl chlorides, esters, and acid anhydrides, and form alkenyl amines with unsaturated compounds .
Biochemical Pathways
Diamines are known to be involved in various organic syntheses and can affect multiple biochemical pathways .
Pharmacokinetics
Due to its polar nature and solubility in water , it can be assumed that it has good bioavailability.
Result of Action
Diamines are known to be reactive and can participate in a variety of chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride. For instance, its reactivity can be influenced by pH, temperature, and the presence of other reactive substances . It should be stored below +30°C to maintain its stability .
生化分析
Biochemical Properties
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form hydrogen bonds due to the presence of nitrogen atoms with lone pairs of electrons, making it highly reactive with electrophilic compounds . This compound can act as an organic base, forming salts with organic and inorganic acids, and can participate in alkylation reactions with halides and alcohols .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s ability to form hydrogen bonds and its nucleophilic nature allow it to interact with cellular components, potentially leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, leading to changes in their activity. Additionally, the compound can alter gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s ability to form hydrogen bonds and its nucleophilic nature play a crucial role in its subcellular distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetradeuteriopropane-1,3-diamine typically involves the deuteration of propane-1,3-diamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride involves large-scale deuteration processes. The deuterated compound is then converted to its dihydrochloride salt by reacting with hydrochloric acid (HCl). This process ensures the compound’s stability and ease of handling.
化学反应分析
Types of Reactions
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated amides, while substitution reactions can produce various deuterated derivatives.
科学研究应用
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
Propane-1,3-diamine: The non-deuterated parent compound.
1,1,3,3-Tetraethoxypropane: Another deuterated derivative with different substituents.
N,N’-Diarylpropane-1,3-diamines: Compounds with aromatic groups attached to the propane-1,3-diamine backbone.
Uniqueness
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is unique due to the presence of deuterium atoms, which confer distinct properties such as increased metabolic stability and altered reaction kinetics. This makes it valuable in research and industrial applications where these properties are advantageous.
属性
IUPAC Name |
1,1,3,3-tetradeuteriopropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i2D2,3D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-SNSYAXNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


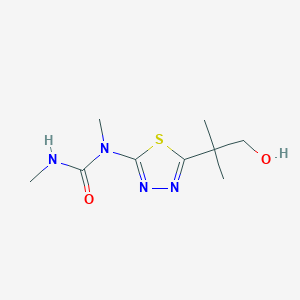
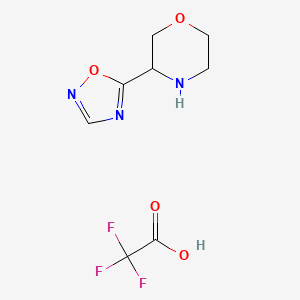
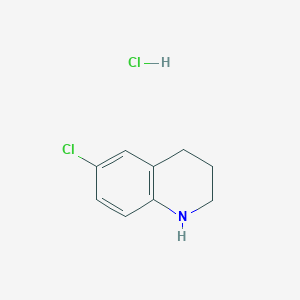
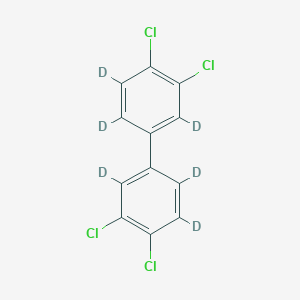
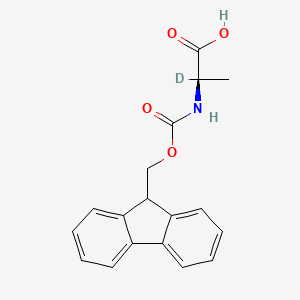
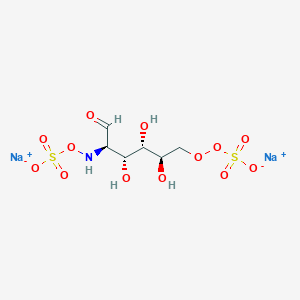

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
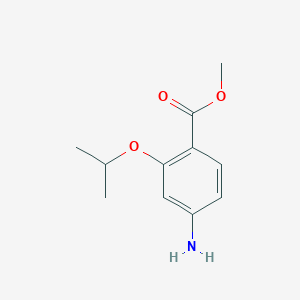

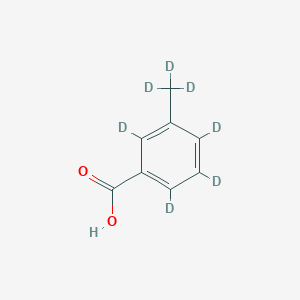
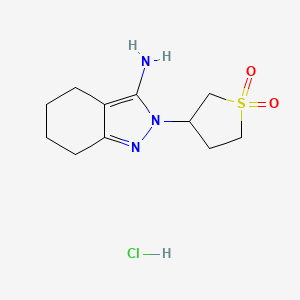
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
